molecular formula C15H12FNaO2 B126404 Flurbiprofen-Natrium CAS No. 56767-76-1

Flurbiprofen-Natrium

Katalognummer: B126404
CAS-Nummer: 56767-76-1
Molekulargewicht: 266.24 g/mol
InChI-Schlüssel: AUAGTGKMTMVIKN-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Flurbiprofen sodium is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the phenylalkanoic acid derivative family. It is primarily used for its analgesic, antipyretic, and anti-inflammatory properties. Flurbiprofen sodium is commonly indicated for the treatment of rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. It is also used in ophthalmic solutions to prevent intraoperative miosis during ocular surgery .

Wissenschaftliche Forschungsanwendungen

Flurbiprofen-Natrium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der Cyclooxygenase (COX)-Enzyme, insbesondere COX-1 und COX-2. Diese Hemmung führt zu einer Abnahme der Bildung von Prostaglandin-Vorläufern, die für Entzündungen, Schmerzen und Fieber verantwortlich sind. Durch die Reduzierung des Spiegels von proinflammatorischen Zytokinen lindert this compound effektiv die Symptome, die mit entzündlichen Erkrankungen verbunden sind .

Wirkmechanismus

Target of Action

Flurbiprofen sodium, a derivative of propionic acid, is a nonsteroidal anti-inflammatory agent (NSAIA) with antipyretic and analgesic activity . The primary target of Flurbiprofen sodium is the enzyme cyclooxygenase (COX), which is essential in the biosynthesis of prostaglandins .

Mode of Action

Flurbiprofen sodium works by inhibiting the COX enzyme, thereby reducing the levels of prostaglandins, chemicals that are responsible for pain, fever, and inflammation . By blocking the enzyme that makes prostaglandins, Flurbiprofen sodium results in lower concentrations of prostaglandins, leading to a reduction in inflammation, pain, and fever .

Biochemical Pathways

The inhibition of the COX enzyme by Flurbiprofen sodium disrupts the synthesis of prostaglandins, affecting various biochemical pathways. Prostaglandins play a crucial role in the body’s inflammatory response. Therefore, the reduction in prostaglandin levels due to Flurbiprofen sodium’s action can lead to a decrease in inflammation and associated pain .

Pharmacokinetics

The absorption of topical Flurbiprofen sodium gel is slow, with a mean peak time exceeding 9 hours . The elimination rate remains consistent between dose groups . A less-than-dose-proportional nonlinear pharmacokinetics relationship has been observed within the studied dose range, likely due to the autoinduction of skin first-pass metabolism .

Result of Action

The molecular and cellular effects of Flurbiprofen sodium’s action primarily involve the reduction of inflammation, pain, and fever. By inhibiting the COX enzyme and subsequently reducing prostaglandin levels, Flurbiprofen sodium can alleviate symptoms associated with inflammation, such as those found in conditions like rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis .

Safety and Hazards

Flurbiprofen sodium can increase blood pressure and/or cause fluid retention and edema. It may cause GI toxicity including bleeding, ulceration, and perforation. There is also a risk of direct renal injury, including renal papillary necrosis . It can cause serious cardiovascular thrombotic events, including myocardial infarction and stroke .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of flurbiprofen sodium involves several steps:

    Preparation of (2-fluoro-4-biphenyl) magnesium bromide: This is achieved by reacting 2-fluoro-4-bromobiphenyl with metal magnesium at 40-65°C.

    Formation of flurbiprofen ethyl ester: The (2-fluoro-4-biphenyl) magnesium bromide is then reacted with ethyl 2-bromopropionate under the action of a nickel catalyst.

    Hydrolysis to obtain flurbiprofen sodium: The flurbiprofen ethyl ester is hydrolyzed to produce flurbiprofen sodium.

Industrial Production Methods: Industrial production of flurbiprofen sodium involves the crystallization of the compound in various forms. The process includes dissolving flurbiprofen in a solvent, adding an antioxidant, and then reacting with sodium hydroxide. The mixture is then cooled to precipitate flurbiprofen sodium crystals .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Flurbiprofen-Natrium unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

    Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

    Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere am aromatischen Ring.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

    Substitution: Halogenierungsreaktionen können mit Halogenierungsmitteln wie Brom oder Chlor durchgeführt werden.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören oxidierte Derivate, reduzierte Formen und substituierte Flurbiprofen-Natriumverbindungen .

Vergleich Mit ähnlichen Verbindungen

Flurbiprofen-Natrium wird mit anderen NSAR wie Ibuprofen, Ketoprofen und Diclofenac verglichen:

Liste ähnlicher Verbindungen:

  • Ibuprofen
  • Ketoprofen
  • Diclofenac
  • Naproxen
  • Indomethacin

This compound zeichnet sich durch seine spezifischen Anwendungen in der Ophthalmologie und seine höhere Potenz im Vergleich zu anderen NSAR aus.

Eigenschaften

IUPAC Name

sodium;2-(3-fluoro-4-phenylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2.Na/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11;/h2-10H,1H3,(H,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAGTGKMTMVIKN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80972216
Record name Flurbiprofen sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80972216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56767-76-1
Record name Flurbiprofen sodium [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056767761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flurbiprofen sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80972216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-fluoro-α-methyl[1,1'-biphenyl]-4-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.867
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLURBIPROFEN SODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3QE6AS001
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flurbiprofen sodium
Reactant of Route 2
Flurbiprofen sodium
Reactant of Route 3
Reactant of Route 3
Flurbiprofen sodium
Reactant of Route 4
Flurbiprofen sodium
Reactant of Route 5
Reactant of Route 5
Flurbiprofen sodium
Reactant of Route 6
Reactant of Route 6
Flurbiprofen sodium
Customer
Q & A

Q1: How does Flurbiprofen Sodium exert its anti-inflammatory effects?

A1: [] Flurbiprofen Sodium, like other NSAIDs, primarily acts by inhibiting cyclooxygenase (COX), an enzyme responsible for converting arachidonic acid into prostaglandins. [] Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, Flurbiprofen Sodium reduces the production of these inflammatory mediators, thereby mitigating inflammation. [, , , ]

Q2: Are there other mechanisms by which Flurbiprofen Sodium acts?

A2: [] Besides COX inhibition, Flurbiprofen Sodium has been shown to inhibit carbonic anhydrase, an enzyme involved in aqueous humor production. [] This inhibition may contribute to its efficacy in reducing intraocular pressure. []

Q3: What is the molecular formula and weight of Flurbiprofen Sodium?

A3: The molecular formula of Flurbiprofen Sodium is C15H12FNaO2, and its molecular weight is 266.23 g/mol.

Q4: Which polymers have been investigated for formulating Flurbiprofen Sodium ocular inserts (ocuserts)?

A5: [] Researchers have explored various polymers for formulating Flurbiprofen Sodium ocuserts, including Ethyl Cellulose, Polyvinylpyrrolidone K30 (PVP K30), Eudragit RS 100, and Eudragit RL 100. [] These polymers offer different release characteristics and can be combined to achieve desired drug delivery profiles. []

Q5: What challenges are associated with the formulation of Flurbiprofen Sodium for ocular delivery?

A7: [] One of the primary challenges in formulating Flurbiprofen Sodium for ocular delivery is overcoming precorneal loss, which reduces the amount of drug reaching the target site. [] To address this, researchers have investigated various strategies, including the development of ocuserts. []

Q6: What is the rationale behind using ocuserts for delivering Flurbiprofen Sodium?

A8: [] Ocuserts are designed to provide sustained drug release, thereby increasing the drug's residence time in the eye and enhancing its bioavailability. [, ] This approach aims to improve therapeutic efficacy while minimizing systemic side effects. []

Q7: How does the pharmacokinetic profile of Flurbiprofen Sodium differ between different ocular delivery systems?

A9: [] Studies comparing Flurbiprofen Sodium eye drops to a nanoemulsion-in-situ gel system (NE-ISG) in rabbits demonstrated that the NE-ISG significantly prolonged corneal retention time and increased the mean residence time (MRT) and area under the curve (AUC) in aqueous humor. [] This suggests enhanced ocular bioavailability with the NE-ISG formulation. []

Q8: Has Flurbiprofen Sodium been investigated for its efficacy in managing post-operative inflammation after cataract surgery?

A10: [] Yes, a prospective study compared the efficacy of topical Flurbiprofen Sodium (0.03%) with Loteprednol Etabonate (0.5%) in patients after cataract extraction. [] The study found no statistically significant difference between the two treatments in controlling postoperative inflammation, suggesting that Flurbiprofen Sodium could be a viable alternative to topical corticosteroids in certain cases. []

Q9: What is the efficacy of long-term topical Flurbiprofen Sodium in managing lens capsule opacities following cataract surgery in dogs?

A11: A study investigating the efficacy of long-term topical Flurbiprofen Sodium 0.03% in dogs undergoing phacoemulsification for cataracts found no significant difference in lens capsule opacity formation compared to a control group receiving artificial tears. [] This suggests that long-term use of topical Flurbiprofen Sodium might not be effective in preventing lens capsule opacities in dogs following this surgery. []

Q10: How does the type of suppository base affect the release of Flurbiprofen Sodium?

A12: [] Studies evaluating Flurbiprofen Sodium suppositories prepared with different bases, including cocoa butter, polyethylene glycol 4000 (PEG 4000), and PEG 6000, revealed varying drug release rates. [, ] The order of release rate was observed to be PEG 4000 > PEG 6000 > cocoa butter. [] This difference highlights the influence of the suppository base on drug release kinetics. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.